molecular formula C12H18O2 B8457108 (5-Tert-butyl-2-methoxyphenyl)methanol

(5-Tert-butyl-2-methoxyphenyl)methanol

Cat. No. B8457108
M. Wt: 194.27 g/mol
InChI Key: IHWYUOVWKSVYBJ-UHFFFAOYSA-N
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Patent
US07671080B2

Procedure details

A solution of 1.0M lithium aluminium hydride in diethyl ether (27.0 ml, 27.0 mmol) was added dropwise over 10 min to a solution of 5-tert-butyl-2-methoxybenzoic acid methyl ester (5.00 g, 22.4 mmol) in diethyl ether (90 ml) under nitrogen, maintaining temperature between 0° C. and 5° C. When addition was complete, the reaction was stirred at 20° C. for 3.5 h, then again cooled to 0° C. Addition of water (5 ml) destroyed any excess reagent and filtration of the resulting mixture through dicalite removed the unwanted inorganic residue. After drying the resulting filtrate with magnesium sulfate, evaporation under reduced pressure afforded (5-tert-butyl-2-methoxyphenyl)methanol as a pale yellow gum (4.20 g, 21.6 mmol, 96%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-tert-butyl-2-methoxybenzoic acid methyl ester
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
27 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].C[O:8][C:9](=O)[C:10]1[CH:15]=[C:14]([C:16]([CH3:19])([CH3:18])[CH3:17])[CH:13]=[CH:12][C:11]=1[O:20][CH3:21].O>C(OCC)C>[C:16]([C:14]1[CH:13]=[CH:12][C:11]([O:20][CH3:21])=[C:10]([CH2:9][OH:8])[CH:15]=1)([CH3:19])([CH3:17])[CH3:18] |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
5-tert-butyl-2-methoxybenzoic acid methyl ester
Quantity
5 g
Type
reactant
Smiles
COC(C1=C(C=CC(=C1)C(C)(C)C)OC)=O
Name
Quantity
90 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
27 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred at 20° C. for 3.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining temperature between 0° C. and 5° C
ADDITION
Type
ADDITION
Details
When addition
TEMPERATURE
Type
TEMPERATURE
Details
again cooled to 0° C
CUSTOM
Type
CUSTOM
Details
destroyed
FILTRATION
Type
FILTRATION
Details
any excess reagent and filtration of the resulting mixture through dicalite
CUSTOM
Type
CUSTOM
Details
removed the unwanted inorganic residue
CUSTOM
Type
CUSTOM
Details
After drying the resulting filtrate
CUSTOM
Type
CUSTOM
Details
with magnesium sulfate, evaporation under reduced pressure

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
C(C)(C)(C)C=1C=CC(=C(C1)CO)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 21.6 mmol
AMOUNT: MASS 4.2 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.